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molecular formula C14H14O2S B8485481 4-(4-Methoxyphenylthio)benzenemethanol

4-(4-Methoxyphenylthio)benzenemethanol

Cat. No. B8485481
M. Wt: 246.33 g/mol
InChI Key: ICNZZCBKHVDQQC-UHFFFAOYSA-N
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Patent
US06303612B1

Procedure details

4-(4-Methoxyphenylsulfanyl)benzoic acid was reduced with sodium bis-(methoxyethoxy)-aluminum hydride to provide in 51.5% yield 4-(4-methoxyphenylsulfanyl)benzyl alcohol. Its reaction with thionyl chloride provided in 93.3% yield the corresponding benzyl chloride which treated with sodium cyanide provided in 71.1% 4-(4-methoxyphenylsulfanyl)phenylacetonitrile. Alkaline hydrolysis provided after work-up 47.5% yield of 4-(4-methoxyphenyl-sulfanyl)phenylacetic acid, m.p. 85-87° C. Demethylation of this acid with pyridine hydrochloride provided in 98.0% yield 4-(4-hydroxyphenylsulfanyl) phenylacetic acid, m.p. 83-85° C., which was esterified with methanol in the presence of 4-toluenesulfonic acid to give the required ester as an oil. For C15H14O3S (274.3) calculated: 11.67% S; found: 11.49%. 1H NMR spectrum (CDCl3): H(O) 5.63 bs; CH2 3.58 s; aromatic H on the phenolic nucleus: H(2,6) 6.76 d, J=8.8 Hz; H(3,5) 7.33 d, J=8.8 Hz.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9][C:10]2[CH:18]=[CH:17][C:13]([C:14](O)=[O:15])=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.[H-].COCCO[Al+]OCCOC.[Na+].[H-]>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([S:9][C:10]2[CH:18]=[CH:17][C:13]([CH2:14][OH:15])=[CH:12][CH:11]=2)=[CH:7][CH:8]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)SC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].COCCO[Al+]OCCOC.[Na+].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)SC1=CC=C(CO)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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